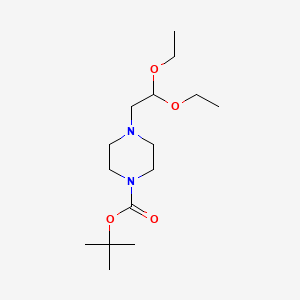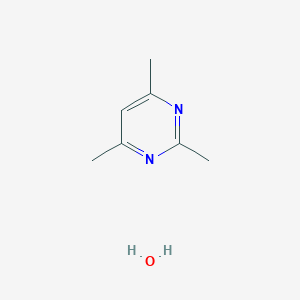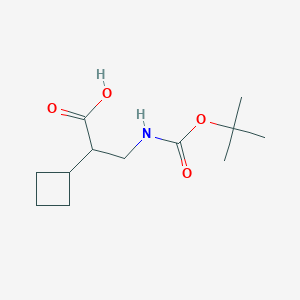
(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride, also known as (R)-AMPA-HCl, is a synthetic derivative of the naturally-occurring amino acid, glutamate, and is commonly used in scientific research as an agonist of the AMPA receptor. As an analogue of the neurotransmitter glutamate, (R)-AMPA-HCl is able to activate AMPA receptors in the central nervous system, leading to various physiological and biochemical effects. In
Applications De Recherche Scientifique
(R)-AMPA-HCl is widely used in scientific research as an agonist of the AMPA receptor. It is commonly used to study the effects of AMPA receptor activation in the central nervous system, as well as to study the effects of glutamate on the brain. It is also used to study the effects of AMPA receptor activation on various physiological processes, such as learning and memory formation. Furthermore, (R)-AMPA-HCl has been used to study the effects of AMPA receptor activation on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
(R)-AMPA-HCl acts as an agonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. When (R)-AMPA-HCl binds to the AMPA receptor, it causes the receptor to become activated. This activation leads to the influx of calcium ions into the cell, which in turn leads to a variety of physiological and biochemical effects, such as the release of neurotransmitters, the activation of intracellular pathways, and the modulation of gene expression.
Biochemical and Physiological Effects
The activation of the AMPA receptor by (R)-AMPA-HCl leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters, such as glutamate and GABA, the activation of intracellular pathways, such as the MAPK/ERK pathway, and the modulation of gene expression. In addition, (R)-AMPA-HCl has been shown to have neuroprotective and anti-inflammatory effects, as well as effects on learning and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-AMPA-HCl has a number of advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound, and it is also easy to store and handle. Furthermore, (R)-AMPA-HCl has a high affinity for the AMPA receptor, making it a useful tool for studying AMPA receptor activation. However, (R)-AMPA-HCl also has some limitations. It has a short half-life, meaning that it is quickly metabolized and cleared from the body. In addition, it can be toxic in high concentrations, so it must be used with caution in lab experiments.
Orientations Futures
The future of (R)-AMPA-HCl is promising. It has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the treatment of depression and anxiety. In addition, (R)-AMPA-HCl has potential applications in the development of novel drugs for the treatment of neurological disorders. Furthermore, (R)-AMPA-HCl could be used to study the effects of AMPA receptor activation on various physiological processes, such as learning and memory formation. Finally, (R)-AMPA-HCl could be used to study the effects of AMPA receptor activation on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Méthodes De Synthèse
(R)-AMPA-HCl can be synthesized in a few different ways. One method involves the reaction of (R)-4-methoxyphenylacetic acid with 2-amino-3-chloropropionic acid in the presence of a base such as sodium carbonate. The reaction is then followed by the addition of hydrochloric acid to form (R)-AMPA-HCl. Another method involves the reaction of (R)-4-methoxyphenylacetic acid with ethyl chloroformate, followed by the addition of 2-amino-3-chloropropionic acid and hydrochloric acid. Both of these methods are efficient and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFLWDFFYRGQY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)







